(1,1,3-Trimethylbutyl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

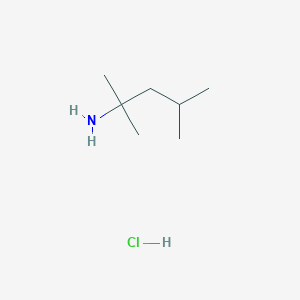

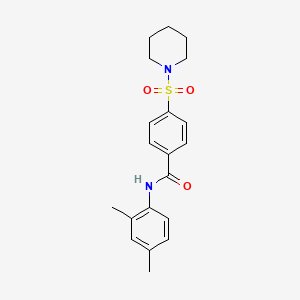

“(1,1,3-Trimethylbutyl)amine hydrochloride” is a chemical compound with the empirical formula C7H18ClN . It is an organic building block used in scientific research and development .

Molecular Structure Analysis

The molecular structure of “(1,1,3-Trimethylbutyl)amine hydrochloride” can be represented by the SMILES stringCl.CC(C)CC(C)(C)N . This indicates that the molecule consists of a chlorine atom (Cl), a nitrogen atom (N), and several carbon © and hydrogen (H) atoms arranged in a specific configuration . Physical And Chemical Properties Analysis

“(1,1,3-Trimethylbutyl)amine hydrochloride” is a solid compound . It has a molecular weight of 151.68 . The InChI key, which is a unique identifier for chemical substances, is VLWNQUXGOXIPPD-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Metabolism and Structural Analysis : The molecular structure of a metabolite of trimethyl-lysine, identified as 3-hydroxy-N6-trimethyl-lysine, reveals insights into the metabolism of this compound. This metabolite plays a crucial role in the conversion of trimethyl-lysine into trimethylammoniobutyrate and carnitine, which are important for biological processes (Novak, Swift, & Hoppel, 1980).

Enzymatic Resolution and Synthesis : Research demonstrates the enzymatic resolution of racemic compounds using lipases, leading to the synthesis of compounds like (R)-carnitine hydrochloride. This showcases the use of (1,1,3-Trimethylbutyl)amine hydrochloride in producing biologically significant molecules (Kamal, Khanna, & Krishnaji, 2007).

Catalytic Asymmetric Reduction : The reduction of N-H imines to produce racemic amine hydrochloride salts is an important application in organic synthesis. This process is crucial for creating specific enantiomers of amines, which are valuable in various chemical industries (Gosselin et al., 2005).

Silica Functionalization : Amine-functionalized colloidal silica particles find applications in numerous fields, from fundamental research to practical applications. This study highlights methods for synthesizing and characterizing amine-functionalized silica, which can be useful in material science and nanotechnology (Soto-Cantu, Cueto, Koch, & Russo, 2012).

Environmental Sampling and Analysis : The development of a novel amino-functionalized polymer for solid-phase microextraction of environmental samples illustrates another application. This method is particularly relevant for the extraction and analysis of chlorophenols in environmental monitoring (Bagheri, Babanezhad, & Khalilian, 2008).

Wirkmechanismus

Safety and Hazards

“(1,1,3-Trimethylbutyl)amine hydrochloride” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a non-combustible compound . A safety data sheet suggests that in case of exposure, one should seek fresh air, wash skin and eyes with water, and seek medical attention .

Eigenschaften

IUPAC Name |

2,4-dimethylpentan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(2)5-7(3,4)8;/h6H,5,8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWNQUXGOXIPPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,1,3-Trimethylbutyl)amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2918264.png)

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2918267.png)

![4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2918272.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2918282.png)

![2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride](/img/structure/B2918283.png)